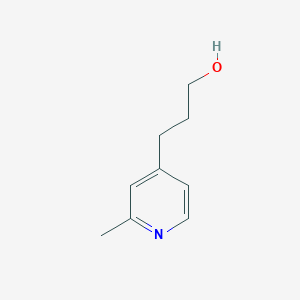

3-(2-Methylpyridin-4-yl)propan-1-ol

Description

Significance within Pyridine (B92270) and Alcohol Chemical Space

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in numerous natural products, pharmaceuticals, and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts specific electronic and solubility characteristics to molecules. The nitrogen atom's lone pair of electrons makes it basic and capable of hydrogen bonding, which can significantly influence a molecule's biological activity and physical properties. 4-Methylpyridine, also known as γ-picoline, is a common starting material in the synthesis of various commercial products, including pharmaceuticals. wikipedia.org

The alcohol group (-OH), in this case a primary alcohol at the terminus of a propyl chain, is one of the most versatile functional groups in organic synthesis. It can participate in a wide array of reactions, including oxidation, esterification, and etherification, and can also act as a hydrogen bond donor. The combination of a pyridine moiety and an alcohol function in one molecule, as seen in 3-(2-Methylpyridin-4-yl)propan-1-ol, creates a bifunctional scaffold that can be strategically modified at either end. This dual reactivity is highly valuable in the design of complex molecules and in the development of new synthetic methodologies.

Overview of Heterocyclic Alcohol Chemistry and its Research Trajectory

Heterocyclic alcohols, compounds that contain both a heterocyclic ring system and an alcohol functional group, are a cornerstone of modern chemical research. Their prevalence in biologically active compounds has driven extensive investigation into their synthesis and applications. The development of novel synthetic methods to access these structures with high efficiency and selectivity is an ongoing area of focus.

Research in this field is increasingly moving towards more sustainable and atom-economical synthetic routes. This includes the use of catalysis to facilitate the construction of these molecules, minimizing waste and harsh reaction conditions. The overarching goal is to expand the accessible chemical space of functionalized heterocycles, providing a diverse library of compounds for screening in drug discovery and materials science. The ability to fine-tune the properties of these molecules by modifying both the heterocyclic core and the alcohol-containing side chain is a powerful tool for researchers.

Structural Attributes and Their Influence on Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the pyridine ring, the methyl group, and the propanol (B110389) side chain.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom withdraws electron density from the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The position of the propanol chain at the 4-position of the pyridine ring is significant.

Methyl Group: The methyl group at the 2-position of the pyridine ring has an electron-donating effect through induction. This can subtly modulate the basicity of the pyridine nitrogen and the reactivity of the ring.

Propanol Side Chain: The three-carbon saturated chain provides flexibility to the molecule. The terminal primary alcohol is a key site for chemical transformations. Its ability to act as both a hydrogen bond donor and acceptor will significantly impact the molecule's intermolecular interactions and physical properties such as boiling point and solubility.

Compound Data

| Property | Predicted/Estimated Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Estimated to be >200 °C |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa (of the pyridinium (B92312) ion) | Estimated to be around 6.0-6.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-7-9(3-2-6-11)4-5-10-8/h4-5,7,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXAJVQJBCZNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methylpyridin 4 Yl Propan 1 Ol

Strategic Retrosynthetic Analyses and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgscitepress.org This approach allows for the logical planning of a synthetic route. wikipedia.org For 3-(2-Methylpyridin-4-yl)propan-1-ol, a primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the propanol (B110389) side chain. This leads to two key synthons: a 2-methyl-4-lithiopyridine or a similar nucleophilic species and a three-carbon electrophile such as an epoxide or a halo-alcohol.

Another key retrosynthetic strategy involves disconnection of the alcohol functionality, suggesting a precursor such as a corresponding carboxylic acid or ester, which can be reduced. This approach opens up various synthetic pathways starting from 4-substituted 2-methylpyridine (B31789) derivatives. The identification of readily available and versatile precursors is a cornerstone of an efficient synthesis. amazonaws.com

| Target Molecule | Disconnection | Precursors |

| This compound | C-C bond | 2-Methyl-4-halopyridine and a 3-carbon nucleophile |

| This compound | C-O bond | 3-(2-Methylpyridin-4-yl)propanoic acid or its ester |

Catalytic Approaches for Selective Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes that are both efficient and selective. For the synthesis of this compound and its derivatives, both transition-metal catalysis and organocatalysis have emerged as powerful tools.

Transition Metal-Mediated and Organocatalytic Routes

Transition metal-catalyzed cross-coupling reactions are a mainstay for the formation of C-C bonds. For instance, a palladium-catalyzed Suzuki-Miyaura or Negishi coupling could be employed to connect a 4-pyridylboronic acid or a 4-pyridylzinc reagent with a suitable three-carbon building block. The synthesis of pyridine derivatives often utilizes catalysts containing metals like copper, zinc, cadmium, and iron. semanticscholar.org For example, a copper-catalyzed multicomponent reaction has been developed for the synthesis of certain pyridine derivatives. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. For the synthesis of pyridine derivatives, organocatalytic three-component reactions have been developed, allowing for the rapid construction of the pyridine ring from simple starting materials. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net In the context of pyridine synthesis, this has led to the development of solvent-free reactions, the use of water as a solvent, and the application of microwave irradiation to shorten reaction times. acs.orgnih.gov

The use of magnetically recoverable nanocatalysts represents a significant advancement in sustainable synthesis. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused, reducing waste and cost. nih.gov For instance, a magnetically recoverable sulfonated graphitic carbon nitride has been used for the synthesis of polysubstituted pyridines in water. researchgate.net

| Green Chemistry Approach | Description |

| Solvent-free reactions | Reactions are conducted without a solvent, reducing waste and potential environmental impact. |

| Aqueous synthesis | Water is used as a green and safe solvent. researchgate.net |

| Microwave irradiation | Reduces reaction times and energy consumption. acs.org |

| Magnetically recoverable catalysts | Facilitates catalyst recycling, minimizing waste. nih.gov |

Multi-Component Reactions (MCRs) and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. researchgate.net MCRs are particularly valuable for building molecular diversity and are well-suited for the synthesis of highly functionalized pyridine derivatives. researchgate.net These reactions often adhere to the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net

One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, also contribute to increased efficiency and sustainability. acs.org For example, a one-pot, four-component reaction has been reported for the synthesis of novel pyridine derivatives with excellent yields. acs.org

C-H Functionalization Strategies for Pyridine Ring Derivatization

Direct C-H functionalization has emerged as a powerful strategy for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials. nih.gov While the C2 position of pyridine is often readily functionalized due to its proximity to the nitrogen atom, selective functionalization at other positions, such as C4, presents a greater challenge. nih.govresearchgate.net

Recent advances have enabled the regioselective C-H functionalization of distal positions in pyridines. nih.gov For instance, iridium-catalyzed borylation can selectively introduce a boryl group at the C3 or C4 position, which can then be further elaborated through cross-coupling reactions. nih.gov Palladium-catalyzed direct arylation of pyridines has also been achieved using a transient activator strategy. nih.gov

Stereoselective and Enantioselective Pathways (if applicable to specific derivatives)

While this compound itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral derivatives, which are often sought after in medicinal chemistry. The catalytic stereoselective dearomatization of pyridines is a prominent strategy to create chiral, partially hydrogenated pyridine rings like dihydropyridines and pyridones. mdpi.com

These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. Both electrophilic and nucleophilic activation of the pyridine ring have been explored to achieve stereoselective dearomatization. mdpi.com These advanced synthetic strategies open the door to a wide range of chiral pyridine-containing molecules with potential biological activity.

Mechanistic Elucidation of Formation Pathways

The formation of this compound can be approached through two principal synthetic strategies: the catalytic hydrogenation of a suitable unsaturated precursor and the Grignard reaction involving a pyridine aldehyde. The mechanistic pathways for each of these routes are distinct, involving different types of intermediates and transition states.

A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of a precursor such as 4-allyl-2-methylpyridine. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The generally accepted mechanism for this type of hydrogenation involves the following key steps:

Adsorption of Reactants: Both the unsaturated substrate, 4-allyl-2-methylpyridine, and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Activation of Hydrogen: The palladium surface facilitates the cleavage of the H-H bond in molecular hydrogen, leading to the formation of reactive hydrogen atoms bound to the catalyst surface.

Stepwise Hydrogen Addition: The adsorbed 4-allyl-2-methylpyridine undergoes stepwise addition of the activated hydrogen atoms across the double bond of the allyl group. This process is believed to proceed through the formation of a half-hydrogenated intermediate, which is also bound to the catalyst surface.

Desorption of Product: Once the second hydrogen atom has been added to the side chain, the saturated product, this compound, is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency of this process is dependent on various factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

An alternative and highly effective route to this compound is through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), to the carbonyl group of 2-methyl-4-pyridinecarboxaldehyde. mnstate.eduleah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack: The highly polarized carbon-magnesium bond in the Grignard reagent results in a carbanionic character on the ethyl group, making it a potent nucleophile. This nucleophilic ethyl group attacks the electrophilic carbonyl carbon of 2-methyl-4-pyridinecarboxaldehyde. mnstate.eduleah4sci.comlibretexts.org

Formation of the Alkoxide Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt of the desired product. In this intermediate, the oxygen atom is coordinated to the MgBr⁺ moiety. mnstate.edu

Protonation/Work-up: The reaction mixture is then treated with a protic solvent, typically a dilute aqueous acid, in a step known as work-up. The magnesium alkoxide intermediate is protonated to yield the final alcohol, this compound, and water-soluble magnesium salts. mnstate.edulibretexts.org

This method is particularly useful for creating the carbon-carbon bond and the alcohol functionality in a single synthetic operation.

Kinetic Studies and Reaction Profiling

While specific, detailed kinetic studies for the synthesis of this compound are not extensively documented in publicly available literature, the reaction profiles can be inferred from general principles of the involved reaction types. The kinetics of both catalytic hydrogenation and Grignard reactions are influenced by a range of parameters that can be systematically varied to optimize the reaction rate and yield.

For the catalytic hydrogenation of 4-allyl-2-methylpyridine, the reaction rate is typically dependent on the concentration of the substrate, the pressure of hydrogen gas, the amount and activity of the catalyst, and the temperature. The reaction is often pseudo-first-order with respect to the substrate under constant hydrogen pressure and catalyst loading.

| Parameter | Effect on Reaction Rate/Profile | General Observation |

| Substrate Concentration | An increase generally leads to a higher reaction rate, up to a saturation point of the catalyst surface. | The reaction rate is often proportional to the substrate concentration at lower concentrations. |

| Hydrogen Pressure | Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction. | There is typically a direct relationship between hydrogen pressure and reaction rate, although this can level off at very high pressures. |

| Catalyst Loading | Increasing the amount of catalyst provides more active sites, leading to a faster reaction. | The rate is generally proportional to the catalyst loading, assuming proper mixing. |

| Temperature | Higher temperatures usually increase the reaction rate according to the Arrhenius equation. | Excessive temperatures can lead to side reactions or catalyst deactivation. |

| Solvent | The choice of solvent can affect the solubility of reactants and the interaction with the catalyst surface. | Protic solvents like ethanol (B145695) are commonly used for hydrogenations. |

In the case of the Grignard reaction, the formation of this compound is generally a fast reaction. The reaction profile is characterized by a rapid consumption of the starting aldehyde upon addition of the Grignard reagent.

| Parameter | Effect on Reaction Rate/Profile | General Observation |

| Reactant Concentration | Higher concentrations of both the Grignard reagent and the aldehyde will increase the reaction rate. | The reaction is typically bimolecular, with the rate depending on the concentration of both reactants. |

| Temperature | The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature and then allowed to warm to room temperature. | Higher temperatures can lead to side reactions, such as enolization of the aldehyde or Wurtz-type coupling of the Grignard reagent. |

| Solvent | Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent and prevent its decomposition. | The choice of ether can influence the solubility and reactivity of the Grignard reagent. |

| Rate of Addition | Slow, dropwise addition of the Grignard reagent to the aldehyde solution helps to control the reaction exotherm and minimize side product formation. | Rapid addition can lead to localized high concentrations and increased side reactions. |

Identification of Key Intermediates

The identification of key intermediates is fundamental to understanding the reaction mechanism. For the synthesis of this compound, the intermediates are transient species that are typically not isolated but can be inferred from the well-established mechanisms of the reactions.

In the catalytic hydrogenation of 4-allyl-2-methylpyridine, the key intermediates are species that are adsorbed onto the surface of the catalyst.

| Proposed Intermediate | Description | Role in the Pathway |

| Adsorbed 4-allyl-2-methylpyridine | The unsaturated substrate is physically or chemically bound to the active sites of the palladium catalyst. | This is the initial step that brings the substrate into proximity with the activated hydrogen. |

| Half-hydrogenated species | A propyl radical or a related species attached to the catalyst surface, formed by the addition of one hydrogen atom to the allyl group. | This is a transient intermediate in the stepwise reduction of the double bond. |

| Adsorbed this compound | The final product, still bound to the catalyst surface before desorption. | The final step on the catalyst surface before the product is released into the solution. |

For the Grignard reaction , the primary key intermediate is the magnesium alkoxide formed after the nucleophilic addition.

| Proposed Intermediate | Description | Role in the Pathway |

| Magnesium Alkoxide Adduct | The tetrahedral intermediate formed from the reaction of ethylmagnesium bromide and 2-methyl-4-pyridinecarboxaldehyde. The structure is essentially [3-(2-methylpyridin-4-yl)propan-1-olato]magnesium bromide. | This is the stable intermediate that is formed after the C-C bond formation and before the final protonation step. It is the direct precursor to the final alcohol product. |

Chemical Reactivity and Derivatization Studies of 3 2 Methylpyridin 4 Yl Propan 1 Ol

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

The nitrogen atom in the pyridine ring can be readily alkylated or oxidized. N-alkylation involves the reaction of the pyridine with alkyl halides, forming pyridinium (B92312) salts. rsc.org For instance, the nitrogen atom of pyridine is nucleophilic and can react with n-propyl halides to yield 4-n-propylpyridinium halides. pipzine-chem.com This reaction is generally carried out in the presence of a base in an organic solvent. pipzine-chem.com The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. youtube.com

N-oxidation of the pyridine nitrogen is another common transformation, typically achieved using peroxy acids like peracetic acid or hydrogen peroxide in the presence of a catalyst. wikipedia.orgtamu.eduyoutube.com The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. youtube.comyoutube.com For example, the N-oxide can facilitate electrophilic substitution at the C2 and C4 positions of the pyridine ring. youtube.comwikipedia.org The catalytic N-oxidation of alkylpyridines using hydrogen peroxide and a water-soluble catalyst like phosphotungstic acid is a method employed in industrial settings. tamu.edutamu.edu However, this reaction can be associated with safety concerns due to the potential for runaway decomposition of hydrogen peroxide. tamu.edutamu.edu

Table 1: Representative N-Alkylation Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Yield | Reference |

| Pyridine | n-Propyl bromide | Acetonitrile (B52724) | Heating with K₂CO₃ | 4-n-Propylpyridinium bromide | Not specified | pipzine-chem.com |

| 2-Methylpyridine (B31789) | Methyl iodide | - | - | 1,2-Dimethylpyridinium iodide | Not specified | uoanbar.edu.iq |

| Pyridine | Maleic acid | - | - | Pyridinium fumarate (B1241708) blocking group | Not specified | chemistryviews.org |

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom's lone pair donates to the metal center, forming a coordinate covalent bond. 3-(2-Methylpyridin-4-yl)propan-1-ol can act as a monodentate ligand through the pyridine nitrogen or potentially as a bidentate ligand, involving both the nitrogen and the hydroxyl oxygen, depending on the metal and reaction conditions.

The coordination environment of the metal can vary, leading to different geometries such as octahedral, tetrahedral, or square planar. wikipedia.org For example, complexes of the type [MCl₂(py)₄]ⁿ⁺, where 'py' is pyridine, often exhibit a trans-octahedral geometry. wikipedia.org The electronic properties of the pyridine ligand, influenced by substituents, can tune the electrochemical and thermodynamic properties of the resulting metal complexes. rsc.org

Table 2: Examples of Metal Complexes with Pyridine-Type Ligands

| Ligand | Metal Ion | Co-ligands | Complex Formula | Geometry | Reference |

| Pyridine | Co(II) | Cl⁻ | [CoCl₂(py)₄] | Octahedral | wikipedia.org |

| Pyridine | Ni(II) | Cl⁻ | [NiCl₂(py)₄] | Octahedral | wikipedia.org |

| Pyridine | Ru(II) | NH₃ | [Ru(NH₃)₅(py)]²⁺ | Octahedral | wikipedia.org |

| 4-Hydroxy-pyridine-2,6-dicarboxylic acid | Ru(II)/Ru(III) | PPh₃/AsPh₃ | - | Not specified | rsc.org |

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction of its oxidized derivatives, etherification, esterification, amidation, and nucleophilic substitution.

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the product. For the selective oxidation of a similar compound, 3-(pyridin-4-yl)propan-1-ol, to 3-(pyridin-4-yl)propanal, reagents like pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are effective. PCC operates under mild conditions, minimizing over-oxidation, while Swern oxidation offers high selectivity at low temperatures.

Conversely, the aldehyde or carboxylic acid derivatives can be reduced back to the primary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or lithium aluminum hydride (LiAlH₄) for carboxylic acids.

Table 3: Oxidation of Primary Alcohols to Aldehydes

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| 3-(Pyridin-4-yl)propan-1-ol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 0–25 °C | 3-(Pyridin-4-yl)propanal | Not specified | |

| 3-(Pyridin-4-yl)propan-1-ol | Oxalyl chloride, DMSO, Et₃N (Swern) | Dichloromethane (DCM) | -50 °C | 3-(Pyridin-4-yl)propanal | High selectivity | |

| Primary alcohols | Alcohol dehydrogenase (ADH) | Aqueous | Cofactor regeneration | Corresponding aldehyde | 40-50% |

The hydroxyl group can participate in several condensation reactions.

Etherification involves the reaction of the alcohol with an alkyl halide or another alcohol to form an ether. This can be achieved under various conditions, often requiring a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. medcraveonline.com The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. For pyridine-containing substrates, such as nicotinic acid, esterification with an alkanol can be catalyzed by a lower alkyl sulfonic acid, with azeotropic removal of water to drive the reaction to completion. google.com

Amidation can be achieved by first converting the alcohol to a better leaving group or by direct coupling with an amine under specific catalytic conditions. One-pot procedures for the conversion of carboxylic acids to N-Boc protected amines have been developed, showcasing the versatility of these transformations. organic-chemistry.org

Table 4: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Type | Reference |

| Nicotinic acid | Isoamyl alcohol | Mixed alkyl sulfonic acids | Benzene | Ester | google.com |

| Nicotinic acid | Butyl alcohol | Mixed alkyl sulfonic acids | Benzene | Ester | google.com |

| 2-Amino-4-methylpyridine | Pivaloyl chloride | Triethylamine | Dichloromethane | Amide | nih.govresearchgate.net |

| Carboxylic acid | Amine | Zn(OTf)₂ | Not specified | N-Boc protected amine | organic-chemistry.org |

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the propyl chain, the -OH group must first be converted into a good leaving group. A common strategy is to convert the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

This two-step sequence allows for the introduction of various functional groups at the terminal position of the propyl chain, providing a versatile route for further derivatization of the molecule. The pyridine ring itself is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or by N-oxidation. youtube.comwikipedia.orguoanbar.edu.iq Nucleophilic aromatic substitution on the pyridine ring typically occurs at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate. youtube.comuoanbar.edu.iq

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The substitution patterns of the pyridine ring are dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles and activates it towards nucleophiles.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq This reduced reactivity stems from two primary factors: the inductive electron withdrawal by the electronegative nitrogen atom, which lowers the electron density of the ring carbons, and the propensity of the basic nitrogen to be protonated or to coordinate with Lewis acids under typical EAS reaction conditions. uoanbar.edu.iqgcwgandhinagar.comwikipedia.org This forms a pyridinium cation, which is even more strongly deactivated. uoanbar.edu.iqwikipedia.org

Consequently, forcing conditions are often required for reactions like nitration and sulfonation, and Friedel-Crafts reactions are generally unsuccessful. uoanbar.edu.iqyoutube.com When substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the intermediate carbocations for attack at C-2, C-4, or C-6 are significantly destabilized by the adjacent positive charge on the nitrogen. slideshare.net For this compound, electrophilic attack would be predicted to occur at the C-3 or C-5 positions.

A common strategy to overcome the low reactivity of pyridines is to convert them to pyridine-N-oxides. gcwgandhinagar.comwikipedia.org The N-oxide group is activating and directs electrophiles to the C-4 (para) and C-2/C-6 (ortho) positions. rsc.org Subsequent deoxygenation can then yield the substituted pyridine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Predicted Major Product Position(s) | Rationale |

|---|---|---|

| Nitration (e.g., HNO₃/H₂SO₄) | C-3, C-5 | The pyridine ring is strongly deactivated, directing electrophiles to the meta position. uoanbar.edu.iqyoutube.com |

| Sulfonation (e.g., fuming H₂SO₄) | C-3, C-5 | Similar to nitration, requires harsh conditions and yields the meta-substituted product. uoanbar.edu.iq |

| Halogenation (e.g., Br₂/FeBr₃) | C-3, C-5 | Substitution occurs under vigorous conditions at the meta position. uoanbar.edu.iq |

| Friedel-Crafts Alkylation/Acylation | No Reaction | The nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. uoanbar.edu.iqwikipedia.org |

| Nitration via N-oxide | C-3, C-5 (on N-oxide) | While N-oxide activates at C4, this position is blocked. The 2-methyl group may sterically hinder C3, favoring C5. Post-reaction, the N-oxide is reduced. rsc.orgresearchgate.net |

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqwikipedia.org The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. wikipedia.org The reactivity is so pronounced that even powerful bases like the amide ion can act as nucleophiles, as seen in the Chichibabin reaction, which typically installs an amino group at the C-2 position. wikipedia.org

For this compound, the C-4 position is blocked by the propanol (B110389) side chain. Therefore, nucleophilic attack would be predicted to occur at the C-2 or C-6 positions, provided a suitable leaving group (such as a halide) is present at one of these positions. The presence of electron-withdrawing groups on the ring further enhances the rate of SNAr reactions. masterorganicchemistry.com

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution on Halogenated this compound Derivatives

| Substrate Position of Leaving Group (X) | Predicted Reactivity | Rationale |

|---|---|---|

| C-2 or C-6 | High | These positions are activated by the ring nitrogen, which stabilizes the anionic intermediate. uoanbar.edu.iqwikipedia.org |

| C-3 or C-5 | Low | These positions are not significantly activated by the nitrogen for nucleophilic attack. |

| C-4 | N/A | This position is substituted with the propanol side chain in the parent molecule. |

Ring-Opening and Rearrangement Reactions (if specific to the structure)

Ring-opening reactions of the stable pyridine nucleus are not common and typically require highly energetic conditions or specialized reagents that disrupt the aromatic system. For a substituted pyridine like this compound, such reactions are not expected under standard laboratory conditions.

Similarly, specific rearrangement reactions involving the pyridine ring itself are rare. While many named rearrangement reactions exist in organic chemistry, such as the Baeyer-Villiger or Claisen rearrangements, they are dependent on the presence of specific functional groups (e.g., ketones or allyl ethers, respectively) that are not intrinsic to the structure of this compound. wiley-vch.de Derivatization of the side-chain alcohol could potentially introduce functionality amenable to rearrangement, but this would be a reaction of the side chain rather than a rearrangement of the core heterocyclic structure.

Theoretical and Computational Chemistry of 3 2 Methylpyridin 4 Yl Propan 1 Ol

Quantum Mechanical Studies of Electronic Structure and Bonding

A comprehensive quantum mechanical analysis would be essential to understand the electronic nature of 3-(2-Methylpyridin-4-yl)propan-1-ol. Such a study would typically involve the calculation of molecular orbital energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, an analysis of the bonding characteristics, such as bond lengths, bond angles, and dihedral angles, would provide a precise three-dimensional picture of the molecule's geometry. These parameters are fundamental for understanding the steric and electronic interactions within the molecule.

Table 1: Hypothetical Data Table of Key Electronic Properties and Geometric Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C2-N1 Bond Length (Å) | Data not available |

| C4-C7 Bond Length (Å) | Data not available |

| C8-O1 Bond Length (Å) | Data not available |

| C4-C7-C8 Bond Angle (°) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propan-1-ol side chain attached to the pyridine (B92270) ring suggests that this compound can exist in multiple conformations. A detailed conformational analysis, often performed by systematically rotating the rotatable bonds and calculating the corresponding energies, would identify the most stable conformers.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvents.

Prediction of Reactivity and Reaction Pathways (e.g., DFT-based transition state analysis)

Density functional theory (DFT) is a powerful tool for predicting the reactivity of a molecule and for mapping out potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies for various reactions. For this compound, this could include predicting the sites most susceptible to electrophilic or nucleophilic attack, or modeling the mechanism of its potential metabolic transformations.

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. The MEP surface is colored to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (and thus attractive to electrophiles) and electron-poor (attractive to nucleophiles), respectively. For this compound, an MEP analysis would highlight the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group as potential sites for hydrogen bonding and other electrostatic interactions.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Non-covalent interactions play a critical role in many chemical and biological processes. NCI analysis can identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, both within the molecule (intramolecular) and between molecules (intermolecular).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and the nature of chemical bonds. By examining the properties of the electron density at bond critical points, QTAIM can distinguish between covalent bonds and weaker non-covalent interactions, providing a deeper understanding of the bonding in this compound.

Applications of 3 2 Methylpyridin 4 Yl Propan 1 Ol As a Chemical Building Block and Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 3-(2-Methylpyridin-4-yl)propan-1-ol, possessing both a nucleophilic alcohol and a pyridine (B92270) ring that can be functionalized, theoretically allows it to be a valuable precursor for constructing intricate heterocyclic frameworks. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides or tosylates, to facilitate cyclization reactions. The pyridine nitrogen provides a site for N-alkylation or oxidation, while the aromatic ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

Despite this potential, specific examples of this compound being used to synthesize complex heterocyclic systems are not extensively reported in the current body of scientific literature. Research on related pyridine derivatives suggests that such compounds can participate in multi-component reactions and cascade sequences to generate novel polycyclic structures. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved through strategies involving different pyridine-containing starting materials. mdpi.com However, direct evidence of this compound undergoing similar transformations is not presently available.

Utilization in Catalysis as a Ligand or Pre-catalyst

Pyridine-containing molecules are widely employed as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The specific steric and electronic properties of the pyridine ring can be fine-tuned by the presence of substituents, influencing the activity and selectivity of the resulting metal complex. The hydroxyl group in this compound could also serve as an additional coordination site, potentially forming a bidentate ligand that can chelate to a metal ion.

While the application of various pyridine-based ligands in catalysis is a well-established field, there is a lack of specific studies demonstrating the use of this compound as a ligand or pre-catalyst. The general principles of ligand design suggest that it could be investigated in reactions such as cross-coupling, hydrogenation, or oxidation, but empirical data to support this is currently absent from published research.

Role in the Development of Advanced Organic Materials (e.g., polymers, sensors)

The incorporation of pyridine moieties into organic materials can impart desirable properties such as thermal stability, conductivity, and sensitivity to chemical stimuli. The propanol (B110389) side chain of this compound offers a reactive handle for polymerization or for grafting the molecule onto a surface. For example, the alcohol could be converted to an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to create a pyridine-functionalized polymer. Such materials could have applications as sensors, where the pyridine nitrogen can interact with analytes, leading to a detectable signal change.

However, a review of the scientific literature does not provide specific instances of this compound being utilized in the development of advanced organic materials. The potential exists, but dedicated research in this area has not been reported.

Intermediate in Natural Product Synthesis (focus on chemical transformations)

Natural products often feature complex architectures that include heterocyclic components. The synthesis of these molecules frequently relies on the strategic use of smaller, functionalized building blocks. The structure of this compound contains a substituted pyridine ring, a motif found in some natural products. In theory, this compound could serve as an intermediate in the total synthesis of such molecules. The propanol side chain could be elaborated through various chemical transformations to construct more complex side chains or to participate in cyclization reactions to form part of a larger ring system.

Nevertheless, there are no specific examples in the published scientific literature that document the use of this compound as an intermediate in the synthesis of any natural product. Its potential in this area remains theoretical and awaits exploration by synthetic chemists.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides valuable structural information. docbrown.infodocbrown.info For 3-(2-Methylpyridin-4-yl)propan-1-ol (C9H13NO), HRMS would provide a highly accurate mass measurement, typically to within 0.001 atomic mass units, confirming its molecular formula. docbrown.info

The electron ionization (EI) mass spectrum of a related compound, 3-(2-pyridyl)-1-propanol, shows fragmentation that can be extrapolated to predict the behavior of this compound. nist.gov The molecular ion peak (M+) would be expected. Key fragmentation patterns for alcohols often involve the loss of a water molecule (M-18). docbrown.infodocbrown.info Another common fragmentation for primary alcohols is the alpha-cleavage, which for this compound would involve the loss of a CH2OH radical, leading to a prominent peak. docbrown.info The fragmentation of the propyl chain and the pyridine (B92270) ring would also yield characteristic ions. For instance, cleavage of the bond between the propyl chain and the pyridine ring would result in fragments corresponding to the substituted pyridine and the propanol (B110389) side chain.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C9H13NO]+• | 151.0997 | Molecular Ion |

| [C9H11N]+• | 133.0891 | Loss of H2O |

| [C8H10N]+ | 120.0813 | Loss of CH2OH (alpha-cleavage) |

| [C6H6N]+ | 92.0500 | Pyridine ring fragment |

Note: The m/z values are predicted based on the elemental composition of the fragments.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with the complexity of this compound, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine ring and the propanol side chain. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). researchgate.net The methyl group on the pyridine ring would present as a singlet around δ 2.5 ppm. The methylene (B1212753) protons of the propanol chain would show characteristic multiplets, with the protons adjacent to the hydroxyl group (CH2OH) appearing at a higher chemical shift (around δ 3.6 ppm) than the other methylene groups. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon environments in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). docbrown.inforsc.org The methyl carbon would appear at a higher field (around δ 20-25 ppm). The carbons of the propanol side chain would have distinct chemical shifts, with the carbon bearing the hydroxyl group (C-OH) being the most downfield of the three (around δ 60-65 ppm). docbrown.infodocbrown.info

2D-NMR Spectroscopy: To definitively connect the proton and carbon signals and to establish through-bond connectivities, 2D-NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl chain, confirming their sequence.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. chemicalbook.com For example, an HSQC spectrum would link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the propanol side chain to the pyridine ring, for instance, by showing a correlation between the benzylic protons of the propyl chain and the carbons of the pyridine ring.

Solid-state NMR could also be employed to study the compound in its solid form, providing insights into its crystalline packing and conformation. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can shed light on intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. docbrown.inforesearchgate.net C-H stretching vibrations of the alkyl chain and the methyl group would appear around 2950-2850 cm⁻¹. The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. nist.gov The C-O stretching vibration of the primary alcohol would be found in the range of 1050-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show characteristic bands for the pyridine ring and the alkyl chain. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-C stretching of the ring would be a prominent feature.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) | Weak |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C-H (aliphatic) | Stretching | 2950-2850 | Strong |

| C=C, C=N (pyridine) | Ring Stretching | 1600-1400 | Strong |

| C-O (primary alcohol) | Stretching | 1050-1000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. rsc.org This would unambiguously confirm the connectivity of the atoms and the conformation of the molecule in the crystal lattice. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, which govern the solid-state architecture. While no crystal structure for the title compound is currently available, the structure of a related compound, 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, has been determined, showcasing the power of this technique for elucidating the solid-state conformation of pyridine derivatives. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.netswgdrug.org this compound, being a relatively small molecule, could be amenable to GC analysis. The gas chromatogram would provide a retention time characteristic of the compound, and the coupled mass spectrometer would provide a mass spectrum for identification. This technique is particularly useful for monitoring the progress of a reaction and for identifying byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. analyzeiq.com Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice, where the compound is separated based on its polarity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would likely provide good separation. The eluting compound would then be detected by a mass spectrometer, which would confirm its identity and purity. LC-MS is also invaluable for the analysis of complex reaction mixtures and for the purification of the target compound.

Future Directions and Emerging Research Avenues for 3 2 Methylpyridin 4 Yl Propan 1 Ol

Exploration of Unconventional Reaction Media and Flow Chemistry

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the adoption of unconventional reaction media and flow chemistry techniques, which offer significant advantages in terms of efficiency, safety, and scalability. numberanalytics.com

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than a batch-wise fashion, presents a promising avenue for the synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol. This methodology allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. numberanalytics.comthieme-connect.com For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, achieving up to 99% yield with significantly reduced reaction times compared to traditional batch methods. thieme-connect.comorganic-chemistry.orgresearchgate.net Such a system, which can operate continuously for extended periods, showcases the potential for the large-scale, efficient, and safer production of pyridine compounds. organic-chemistry.orgresearchgate.net The application of flow chemistry could be particularly advantageous for reactions that are difficult or hazardous to scale up in batch reactors. numberanalytics.com

Beyond flow chemistry, the exploration of greener and more sustainable reaction media is a key trend. nih.gov The use of less hazardous solvents and the development of catalyst systems that can be easily separated and reused are central to this effort. bhu.ac.in For example, the synthesis of imidazo[1,2-a]pyridines has been reported using activated fly ash as a reusable catalyst in ethanol (B145695), a more environmentally benign solvent. bhu.ac.in Future research could focus on adapting such principles to the synthesis of this compound, potentially utilizing bio-based solvents or novel catalytic systems to minimize environmental impact.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the rapid design and optimization of synthetic routes. mdpi.comsciety.org These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest novel synthetic pathways, and even design molecules with specific desired properties. mdpi.comnih.gov

The integration of AI is not limited to route design; it also extends to the optimization of reaction conditions. AI algorithms can explore the multidimensional space of reaction parameters to find the optimal conditions for yield and purity, a task that is often time-consuming and resource-intensive through traditional experimental methods. sciety.org

Sustainable Chemistry Aspects and Life Cycle Assessment for its Production

The principles of sustainable chemistry are increasingly being applied to the production of fine chemicals, including pyridine derivatives. lucintel.com This involves a holistic approach that considers the entire life cycle of a product, from the sourcing of raw materials to its final disposal or recycling. researchgate.netnih.gov

A key aspect of sustainable chemistry is the use of renewable feedstocks and the design of processes that minimize waste and energy consumption. nih.gov For the production of this compound, future research could explore bio-based synthetic routes, potentially starting from renewable platform chemicals. The development of catalytic processes that operate under milder conditions and the use of recyclable catalysts are also crucial for improving the sustainability of its synthesis. bhu.ac.in

A formal Life Cycle Assessment (LCA) would provide a comprehensive evaluation of the environmental impact of producing this compound. researchgate.netmdpi.com An LCA quantifies the resource consumption, energy usage, and emissions associated with each stage of the production process, from "cradle-to-gate". nih.gov This analysis can identify the main sources of environmental burden and highlight areas for improvement, such as optimizing solvent use or improving energy efficiency. researchgate.net Comparative LCAs could also be used to evaluate the environmental credentials of different synthetic routes, for instance, comparing a traditional chemical synthesis with a potential biocatalytic or flow chemistry-based approach. nih.gov

Development of Novel Functional Materials Incorporating the Pyridyl Propanol (B110389) Moiety

The pyridine ring is a versatile building block in materials science due to its coordination ability with metal ions and its role in forming functional polymers and other advanced materials. researchgate.netacs.org The this compound moiety, with its combination of a pyridine ring and a reactive alcohol group, is a promising candidate for incorporation into novel functional materials.

The hydroxyl group can serve as a point of attachment for polymerization or for grafting onto other polymer backbones. This could lead to the creation of new polymers with tailored properties. For example, pyridine-containing polymers have applications as ligands in catalysis, as components in electronic devices, and in drug delivery systems. researchgate.net The specific substitution pattern of this compound could impart unique electronic or steric properties to these materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methylpyridin-4-yl)propan-1-ol, and how can purity be optimized?

- Methodology :

-

Step 1 : Start with pyridine derivatives (e.g., 2-methylpyridine) and use coupling or condensation reactions. For example, a Grignard reagent (e.g., propanol derivatives) can be reacted with 2-methylpyridine-4-carbaldehyde under anhydrous conditions.

-

Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from methanol or ethanol .

-

Purity Optimization : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold). Adjust solvent ratios during crystallization to minimize byproducts.

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C, 12 hr | 65 | 92 |

| DCM, RT, 24 hr | 78 | 97 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Expect peaks for the pyridinyl protons (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm), and propanol chain (δ 1.6–3.8 ppm). Compare with reference spectra of structurally similar compounds (e.g., 3-phenylpropan-1-ol derivatives) .

- ¹³C NMR : Confirm the presence of the pyridine ring (120–150 ppm) and aliphatic carbons (20–70 ppm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (calculated for C₉H₁₃NO: 151.26 g/mol).

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental NMR data for this compound derivatives?

- Troubleshooting Strategy :

- Step 1 : Validate computational models (e.g., DFT calculations) by comparing predicted chemical shifts with experimental data for known analogs (e.g., 3-(pyridin-3-yl)propan-1-ol) .

- Step 2 : If discrepancies persist, use X-ray crystallography (SHELX software ) to resolve structural ambiguities. For example, confirm the orientation of the methyl group on the pyridine ring.

- Case Study :

- A derivative showed a 0.3 ppm deviation in ¹H NMR for the propanol chain. Crystallography revealed a gauche conformation not accounted for in the computational model .

Q. What strategies optimize the hydrogenation of 3-(2-Methylpyridin-4-yl)propanal to this compound?

- Catalytic Systems :

- Use Pd/C (5% w/w) in ethanol under 3 atm H₂ at 50°C. Monitor conversion via GC-MS.

- Alternative: Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP) for enantioselective synthesis .

- Data-Driven Optimization :

| Catalyst | Temp (°C) | Pressure (atm) | Conversion (%) |

|---|---|---|---|

| Pd/C | 50 | 3 | 92 |

| Rhodium | 60 | 5 | 85 |

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Scale-Up Challenges :

- Issue : Reduced yield due to inefficient heat transfer in batch reactors.

- Solution : Transition to continuous-flow reactors with precise temperature control (e.g., 70°C ± 1°C) and automated reagent dosing .

- Process Metrics :

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 78% | 62% |

| Purity | 97% | 93% |

| Reaction Time | 24 hr | 18 hr |

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

- Hypothesis Testing :

- Possible Cause : Polymorphism or hydrate formation altering solubility profiles.

- Experimental Validation :

Perform DSC/TGA to detect polymorphic transitions.

Measure solubility in anhydrous vs. hydrated solvents (e.g., DMSO, chloroform) .

- Example :

- Solubility in methanol increased from 15 mg/mL to 22 mg/mL after sonication, suggesting kinetic solubility limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.